Methyl 3-formyl-1H-indazole-6-carboxylate
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Overview
Description
Methyl 3-formyl-1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the indazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Methyl 3-carboxy-1H-indazole-6-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-indazole-6-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-1H-indazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-formyl-1H-indazole-6-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- Methyl 3-formyl-1H-indole-6-carboxylate
- Methyl 3-formyl-1H-pyrazole-6-carboxylate
- Methyl 3-formyl-1H-benzimidazole-6-carboxylate
Comparison: Methyl 3-formyl-1H-indazole-6-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the indazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and bioactivity .
Properties
IUPAC Name |
methyl 3-formyl-2H-indazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODGFZSWUWOGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646286 |
Source
|
Record name | Methyl 3-formyl-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-86-5 |
Source
|
Record name | Methyl 3-formyl-1H-indazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-formyl-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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